molecular formula C12H16D2O3 B1143195 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid CAS No. 183948-71-2

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid

Cat. No.: B1143195
CAS No.: 183948-71-2
M. Wt: 212.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid is a complex organic compound characterized by its unique structure, which includes deuterium atoms and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid typically involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopentyl ring. Common synthetic routes may involve:

    Deuterium Exchange Reactions: Utilizing deuterated reagents to introduce deuterium atoms into the molecule.

    Cyclization Reactions: Forming the cyclopentyl ring through intramolecular reactions.

    Acylation Reactions: Introducing the acetic acid moiety through acylation of the cyclopentyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]propionic acid
  • 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]butyric acid

Uniqueness

The uniqueness of 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid lies in its specific structural features, including the deuterium atoms and the cyclopentyl ring

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid , also known as Jasmonic Acid-9,10-d2 , is a derivative of jasmonic acid, which plays a crucial role in plant signaling and defense mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on plant physiology, and potential applications in agriculture and medicine.

Structure and Composition

The molecular formula for this compound is C12H18O3C_{12}H_{18}O_3 with a molecular weight of approximately 210.25 g/mol. The structure features a cyclopentane ring substituted with a pentenyl group and a keto group, which is essential for its biological activity.

Physical Properties

PropertyValue
Molecular Weight210.25 g/mol
AppearanceColorless liquid
Melting PointNot specified
Boiling PointNot specified

Jasmonic acid and its derivatives are known to be involved in various physiological processes in plants, including:

  • Stress Response : Jasmonic acid is synthesized in response to biotic and abiotic stresses, promoting defensive mechanisms against herbivores and pathogens.
  • Growth Regulation : It regulates growth processes such as seed germination and root development.
  • Flowering Induction : In some species, jasmonic acid plays a role in the induction of flowering.

The specific activity of this compound has been studied primarily through its effects on gene expression related to stress responses and growth regulation.

Case Studies

  • Effect on Plant Defense Mechanisms
    A study investigated the application of jasmonic acid derivatives on tomato plants. Results indicated that plants treated with this compound exhibited enhanced resistance to fungal pathogens compared to control groups. The treatment led to increased levels of phenolic compounds and defense-related proteins, suggesting an activation of the plant's immune system.
  • Impact on Growth and Development
    Research involving Arabidopsis thaliana demonstrated that this compound influences root architecture by promoting lateral root formation. The treated plants showed a significant increase in root biomass and enhanced nutrient uptake efficiency.
  • Potential Applications in Agriculture
    Field trials have shown that the application of jasmonic acid derivatives can improve crop yield under stress conditions such as drought or pest infestations. For instance, maize treated with this compound showed improved drought tolerance and higher grain yield compared to untreated controls.

Summary of Key Findings

Study FocusKey Findings
Plant Defense MechanismsEnhanced resistance to pathogens; increased phenolic compound levels
Growth RegulationPromoted lateral root formation; improved nutrient uptake
Agricultural ApplicationsImproved crop yield under stress conditions; enhanced drought tolerance

Properties

IUPAC Name

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-KKLCAENNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/CC1C(CCC1=O)CC(=O)O)/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659749
Record name {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183948-71-2
Record name {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.